3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

Description

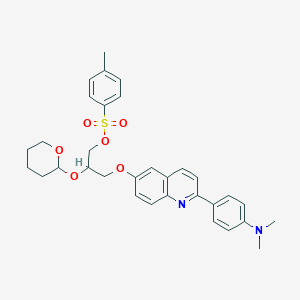

3-((2-(4-(Dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is a synthetic quinoline derivative characterized by a complex molecular architecture. Its core structure includes a quinoline ring substituted with a 4-(dimethylamino)phenyl group at the 2-position and a propyl chain at the 6-position. The propyl chain is further functionalized with a tetrahydro-2H-pyran-2-yl (THP) ether and a 4-methylbenzenesulfonate (tosyl) group. The THP group is a common hydroxyl-protecting moiety, enhancing solubility and stability during synthesis, while the tosyl group may act as a leaving group or influence pharmacokinetic properties .

Properties

IUPAC Name |

[3-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O6S/c1-23-7-15-29(16-8-23)41(35,36)39-22-28(40-32-6-4-5-19-37-32)21-38-27-14-18-31-25(20-27)11-17-30(33-31)24-9-12-26(13-10-24)34(2)3/h7-18,20,28,32H,4-6,19,21-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSARGWAKNCXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C)OC5CCCCO5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves several key steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a dimethylamino group.

Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of a hydroxyl group using tetrahydropyran to form a tetrahydro-2H-pyran-2-yl ether.

Formation of the Sulfonate Ester: The final step involves the reaction of the hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinoline core or the sulfonate ester, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under various conditions, including acidic or basic environments.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential pharmacological properties can be explored. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents. The compound could be investigated for similar activities or as a lead compound for drug development.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, inhibiting replication or transcription processes. The dimethylamino group could enhance cell membrane permeability, facilitating the compound’s entry into cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- The target compound’s quinoline core differentiates it from benzothiazole-based analogs (), which may exhibit divergent bioactivity due to altered ring electronics and steric profiles.

- THP ethers (as in the target compound) are more acid-labile than tert-butyldimethylsilyl (TBS) groups (), enabling easier deprotection under mild conditions .

Stability and Fragmentation Patterns

- Mass Spectrometry: The target compound’s THP and tosyl groups may lead to distinct fragmentation pathways. For example, THP ethers typically undergo cleavage to release tetrahydrofuran derivatives, while tosyl groups fragment via S-O bond scission. This contrasts with 1,4-oxazinoquinolines (), which exhibit CO elimination during fragmentation .

- Electron Impact Stability: The dimethylamino group’s electron-donating effects could stabilize the molecular ion peak, akin to 1,4-oxazinoquinolines, which show stronger [M]+• signals than 1,3-isomers .

Mechanistic Insights :

- The target compound’s dimethylamino group may mimic phenazines (), enabling redox cycling or intercalation-based mechanisms against bacterial biofilms .

- Unlike 1-acyl-spiroquinolines (), the absence of a lipophilic acyl group may reduce off-target interactions .

Biological Activity

3-((2-(4-(dimethylamino)phenyl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is a complex organic compound with diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a quinoline structure, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C32H36N2O6S

- CAS Number: 1374107-64-8

The presence of multiple functional groups such as the dimethylamino group and sulfonate ester enhances its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction: The quinoline moiety may intercalate with DNA, potentially inhibiting replication and transcription processes.

- Cell Membrane Permeability: The dimethylamino group can enhance the permeability of cell membranes, facilitating cellular uptake.

- Enzyme Modulation: It may interact with specific enzymes or receptors, modulating their activity, which could lead to therapeutic effects.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can:

- Inhibit the growth of various cancer cell lines.

- Reduce levels of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.

Table 1 summarizes findings from various studies on related quinoline compounds:

Other Biological Activities

In addition to anticancer effects, quinoline derivatives have been studied for their potential in:

- Antimicrobial Activity: Some studies suggest that quinoline compounds exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects: Research indicates possible modulation of inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

A notable case study involved the administration of a related quinoline derivative in vivo, demonstrating significant tumor reduction in mouse models with human breast cancer. The study highlighted:

- Reduction in Tumor Volume: Mice treated with the compound showed a decrease in tumor size compared to control groups.

- Mechanistic Insights: The study elucidated pathways involved in apoptosis and cell cycle regulation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Stepwise Synthesis: The quinoline core is synthesized via Friedländer condensation, followed by functionalization of the 6-position with a hydroxyl group. The tetrahydro-2H-pyran (THP) protecting group is introduced using dihydropyran under acidic conditions. Tosylation is performed using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane.

- Critical Parameters:

- Temperature control (<0°C for THP protection to minimize side reactions).

- Use of anhydrous solvents and catalysts (e.g., DMAP for tosylation) .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate intermediates. HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Q. What analytical techniques are most reliable for characterizing intermediates and the final compound?

Methodological Answer:

- Structural Confirmation:

- NMR: - and -NMR to resolve aromatic protons (quinoline), THP ether signals (δ 1.4–4.2 ppm), and dimethylamino groups (δ 2.8–3.1 ppm).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 629.22).

- Purity Assessment:

Q. How should researchers handle stability issues during storage or reaction conditions?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the THP group under acidic or aqueous conditions; tosylate ester sensitivity to nucleophilic attack.

- Mitigation Strategies:

Advanced Research Questions

Q. What strategies resolve contradictions in reaction mechanisms observed during synthesis?

Methodological Answer:

- Case Study: Discrepancies in THP deprotection yields (reported 70–85%) may arise from residual acid traces.

- Mechanistic Analysis: Use kinetic studies (e.g., -NMR monitoring) to identify intermediates.

- Solution: Neutralize reaction mixtures with aqueous NaHCO before purification .

- Data Reconciliation: Compare DFT-calculated transition states with experimental outcomes to validate pathways .

Q. How can computational modeling predict the compound’s reactivity or interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Example: The quinoline nitrogen (pKa ~4.5) is prone to protonation, affecting solubility.

- Docking Studies: Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. Parameters include grid box size (20 Å) and Lamarckian genetic algorithms .

Q. What experimental designs assess environmental or biological fate?

Methodological Answer:

- Environmental Persistence:

- OECD 307 Guideline: Aerobic soil degradation study (28 days, 20°C). Monitor via LC-MS/MS to quantify half-life (t).

- Hydrolysis: Test at pH 4, 7, and 9 (50°C, 5 days) to assess stability in aquatic systems .

- Biological Metabolism:

- In Vitro Assays: Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., oxidative dealkylation) .

Q. How can researchers validate the compound’s bioactivity while minimizing false positives?

Methodological Answer:

- Dose-Response Curves: Use 8-point serial dilutions (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity in HEK293 cells).

- Counter-Screens: Test against related targets (e.g., other kinase isoforms) to confirm selectivity.

- Orthogonal Validation: Combine SPR (binding affinity) with functional assays (e.g., luciferase reporter) .

Key Research Challenges

- Stereochemical Control: The THP group introduces chirality; use chiral HPLC (Chiralpak IA column) to resolve enantiomers.

- Scalability: Transition from batch to flow chemistry for THP protection (residence time 30 min, 50°C) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.